1,6-Hexamethylene bis-methacrylamide
Overview
Description
N,N’-(1,6-Hexanediyl)bismethacrylamide is a synthetic compound that belongs to the class of bismethacrylamides. It is widely used in various fields, including medical, environmental, and industrial research. The compound has the molecular formula C14H24N2O2 and a molecular weight of 252.35 g/mol.
Mechanism of Action
Result of Action
The primary result of 1,6-Hexamethylene bis-methacrylamide’s action is the formation of cross-linked polymers . These polymers have enhanced stability and durability compared to non-cross-linked polymers.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the rate and extent of polymerization, as well as the properties of the resulting polymer.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-(1,6-Hexanediyl)bismethacrylamide can be synthesized through a reaction involving hexamethylene diamine and methacryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions with oxygen or moisture .
Industrial Production Methods
Industrial production of N,N’-(1,6-Hexanediyl)bismethacrylamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,6-Hexanediyl)bismethacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators to form cross-linked polymers.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and amines.
Substitution: The methacrylamide groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Radical Initiators: Used in polymerization reactions.
Acids and Bases: Used in hydrolysis reactions.
Nucleophiles: Used in substitution reactions.
Major Products Formed
Cross-Linked Polymers: Formed during polymerization.
Carboxylic Acids and Amines: Formed during hydrolysis.
Scientific Research Applications
N,N’-(1,6-Hexanediyl)bismethacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and hydrogels.
Biology: Employed in the preparation of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the development of medical devices and implants.
Industry: Applied in the production of coatings, adhesives, and sealants
Properties
IUPAC Name |
2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11(2)13(17)15-9-7-5-6-8-10-16-14(18)12(3)4/h1,3,5-10H2,2,4H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKWKURHPIBUEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCNC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936368 | |
Record name | N,N'-(Hexane-1,6-diyl)bis(2-methylprop-2-enimidic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16069-15-1 | |
Record name | N,N′-1,6-Hexanediylbis[2-methyl-2-propenamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16069-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-(1,6-Hexanediyl)bismethacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016069151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-(Hexane-1,6-diyl)bis(2-methylprop-2-enimidic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(1,6-hexanediyl)bismethacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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